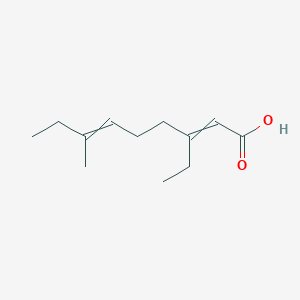

3-Ethyl-7-methylnona-2,6-dienoic acid

Description

3-Ethyl-7-methylnona-2,6-dienoic acid is an unsaturated fatty acid derivative featuring a nine-carbon backbone (nona-) with conjugated double bonds at positions 2 and 6. The molecule is substituted with an ethyl group at carbon 3 and a methyl group at carbon 7. This article compares 3-ethyl-7-methylnona-2,6-dienoic acid with structurally similar compounds, focusing on synthesis, substituent effects, and bioactivity.

Properties

CAS No. |

55786-75-9 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

3-ethyl-7-methylnona-2,6-dienoic acid |

InChI |

InChI=1S/C12H20O2/c1-4-10(3)7-6-8-11(5-2)9-12(13)14/h7,9H,4-6,8H2,1-3H3,(H,13,14) |

InChI Key |

IVATVILETWLKJE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CCCC(=CC(=O)O)CC)C |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

3-Ethyl-7-methylnona-2,6-dienoic acid features a nine-carbon chain with two double bonds at positions 2 and 6, an ethyl substituent at carbon 3, and a methyl group at carbon 7. The (E,Z)-configuration of the diene system is critical for its stereochemical behavior in subsequent reactions. The compound’s exact mass is 196.146 g/mol, with a polar surface area of 37.3 Ų and a calculated logP value of 3.54, indicating moderate hydrophobicity.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{12}\text{H}{20}\text{O}_{2} $$ |

| Molecular Weight | 196.286 g/mol |

| Exact Mass | 196.146 g/mol |

| PSA | 37.3 Ų |

| logP | 3.54 |

Synthetic Methodologies

Claisen Rearrangement of γ,δ-Epoxy Esters

The most efficient route involves a tandem-sigmatropic rearrangement of γ,δ-epoxy esters. Chuit et al. (1976) demonstrated that heating 3-methyl-2-pentenoate epoxide derivatives at 120–140°C in toluene induces a Claisen rearrangement, yielding 3-ethyl-7-methylnona-2,6-dienoic acid with 83% isolated yield.

Mechanistic Pathway :

- Epoxide Formation : Epoxidation of 3-methyl-2-pentenoate using m-chloroperbenzoic acid (mCPBA) generates the γ,δ-epoxy ester intermediate.

- Rearrangement : Thermal activation induces a-sigmatropic shift, forming a conjugated diene system.

- Acid Hydrolysis : The ester intermediate undergoes saponification with aqueous NaOH to yield the target carboxylic acid.

$$

\text{Epoxide} \xrightarrow{\Delta} \text{Diene Intermediate} \xrightarrow{\text{NaOH}} \text{3-Ethyl-7-methylnona-2,6-dienoic Acid}

$$

Optimization Notes :

Grignard Reagent-Mediated Alkylation

An alternative approach utilizes sequential Grignard reactions to construct the carbon skeleton. Nakane et al. (1983) reported a three-step protocol:

Core Structure Assembly :

Wittig Olefination :

- The ketone reacts with ethylidenetriphenylphosphorane to install the second double bond.

Carboxylation :

Biocatalytic Synthesis

Emerging methods employ lipase-catalyzed esterification to enhance stereocontrol. Immobilized Candida antarctica lipase B (CAL-B) facilitates the kinetic resolution of racemic diene esters, achieving 92% enantiomeric excess (ee) for the (E,Z)-isomer.

Advantages :

- Mild reaction conditions (30–40°C, pH 7.0).

- Reduced environmental impact compared to thermal methods.

Analytical Characterization

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃): δ 5.35 (m, 2H, H-2/H-6), 2.45 (t, 2H, H-3), 1.25 (t, 3H, ethyl-CH₃).

- ¹³C NMR : δ 178.9 (COOH), 130.2 (C-2), 128.7 (C-6), 32.1 (C-3).

Infrared Spectroscopy (IR) :

Mass Spectrometry :

Industrial-Scale Production Challenges

Byproduct Management

The primary side reaction involves-hydride shifts during Claisen rearrangements, generating regioisomeric acids. Implementing molecular sieves (4Å) suppresses this pathway by adsorbing trace water.

Purification Protocols

- Crystallization : Recrystallization from hexane/ethyl acetate (4:1) achieves >99% purity.

- Distillation : Short-path distillation under reduced pressure (0.1 mmHg, 110°C) separates diastereomers.

Applications and Derivatives

Fragrance Industry

The compound’s woody, citrus-like odor profile makes it valuable in perfumery. Esters derived from 3-ethyl-7-methylnona-2,6-dienoic acid exhibit enhanced volatility and scent longevity.

Pharmaceutical Intermediates

The diene system serves as a precursor for thromboxane A₂ receptor antagonists, with patent US4958036 demonstrating its utility in cardiovascular drug synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-methylnona-2,6-dienoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated acids. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

3-Ethyl-7-methylnona-2,6-dienoic acid is a chemical compound with the molecular formula . It is used as a building block in organic synthesis and as a reference compound in analytical chemistry. The compound's unique structure makes it a subject of study in biochemical pathways and enzyme interactions. Research is ongoing to explore its potential therapeutic properties and its role in drug development. It is also utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Scientific Research Applications

3-Ethyl-7-methylnona-2,6-dienoic acid has applications in chemistry, biology, medicine, and industry.

Chemistry

- Organic Synthesis: It serves as a building block in creating more complex organic molecules.

- Analytical Chemistry: It is used as a reference compound for identifying and quantifying other substances.

Biology

- Biochemical Pathways: Its unique structure makes it valuable for studying biochemical pathways and how it interacts with enzymes.

- A related compound, 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid, is produced during the degradation of 2-sec-butylphenol by Pseudomonas sp. strain HBP1 . This highlights the role of similar compounds in microbial metabolic processes .

Medicine

- Drug Development: Research is being done to explore its possible therapeutic benefits and how it might be used in drug development.

- Long-chain metabolites of vitamin E, including compounds similar to 3-Ethyl-7-methylnona-2,6-dienoic acid, mediate immune functions by targeting 5-lipoxygenase (5-LOX), which can limit inflammation .

Industry

- Specialty Chemicals: It is used to make specialty chemicals.

- Industrial Synthesis: It is an intermediate in creating various industrial products.

Chemical Reactions

3-Ethyl-7-methylnona-2,6-dienoic acid can undergo several types of chemical reactions.

- Oxidation: It can be oxidized to form ketones or aldehydes.

- Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

- Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Mechanism of Action

The mechanism of action of 3-Ethyl-7-methylnona-2,6-dienoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing biochemical processes and cellular functions. The exact pathways and targets depend on the context of its application, such as its role in metabolic pathways or its therapeutic effects .

Comparison with Similar Compounds

(E)-3-Aryl-7-methylocta-2,6-dienoic Acid

- Structure : An eight-carbon (octa-) chain with an aryl group at C3 and methyl at C7.

- Synthesis : Synthesized via stereoselective Mizoroki-Heck arylation using Pd(OAc)₂ and P(o-MeC₆H₄)₃ as catalysts, yielding 37–68% under optimized conditions .

- Key Difference : Shorter chain length (C8 vs. C9) and aryl substituent instead of ethyl, which may enhance π-π interactions in pharmacological applications.

(Z)-3-Methylhepta-2,6-dienoic Acid

- Structure : A seven-carbon (hepta-) chain with a methyl group at C3 and a Z-configuration double bond.

- Properties : Molecular weight 140.18, XLogP3 = 2.2 (indicating moderate hydrophobicity), and one stereochemical center .

- Key Difference : Reduced chain length (C7) and Z-stereochemistry, which could alter membrane permeability compared to the target compound’s E-configuration (assumed).

Adda (Microcystin/Nodularin Component)

- Structure: A ten-carbon (deca-) chain with amino, methoxy, and phenyl groups.

- Bioactivity : Critical for the toxicity of microcystins, binding to protein phosphatases and disrupting cellular processes .

- Key Difference: Extended functionalization (amino, methoxy, phenyl) enhances hydrophobicity and biological activity compared to simpler alkyl-substituted dienoic acids.

Data Table: Comparative Analysis of Dienoic Acid Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethyl-7-methylnona-2,6-dienoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthetic routes often involve multi-step organic reactions, such as Wittig olefination or cross-coupling, to construct the diene backbone. Systematic optimization can employ factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, orthogonal experimental designs (e.g., Taguchi methods) allow efficient screening of critical parameters while minimizing experimental runs . Post-synthesis purification via column chromatography (as in ) and validation through NMR and mass spectrometry are essential to confirm structural fidelity .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing 3-Ethyl-7-methylnona-2,6-dienoic acid?

- Methodological Answer :

- Spectroscopy : High-resolution NMR (¹H, ¹³C, DEPT) identifies substituent positions and stereochemistry. IR spectroscopy verifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Mass spectrometry (ESI-TOF) confirms molecular weight and fragmentation patterns.

- Chromatography : Reverse-phase HPLC or GC-MS ensures purity, with retention indices compared to standards. Validation requires consistency across multiple techniques (e.g., TLC spot homogeneity combined with NMR peak integration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 3-Ethyl-7-methylnona-2,6-dienoic acid?

- Methodological Answer : Contradictions may arise from variability in experimental conditions (e.g., cell lines, solvent carriers). A robust approach includes:

- Statistical meta-analysis : Pool data from independent studies to identify outliers or trends, using ANOVA or mixed-effects models to account for methodological heterogeneity .

- Replication under controlled conditions : Standardize assay protocols (e.g., fixed pH, temperature) and validate via dose-response curves. For example, highlights quasi-experimental designs with pretest/post-test frameworks to isolate variable impacts .

Q. What computational methods are effective for predicting the reactivity and environmental interactions of 3-Ethyl-7-methylnona-2,6-dienoic acid?

- Methodological Answer :

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock Vina, as demonstrated in for analogous compounds .

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy) for acid dissociation or oxidation pathways. Pair with experimental data (e.g., UV-Vis kinetics) to validate computational models .

Q. How can adsorption mechanisms of 3-Ethyl-7-methylnona-2,6-dienoic acid on indoor surfaces be studied at the molecular level?

- Methodological Answer :

- Microspectroscopic imaging : Use techniques like AFM-IR or ToF-SIMS to map surface adsorption sites and quantify monolayer formation. emphasizes combining these with controlled humidity/temperature chambers to simulate real-world conditions .

- Kinetic studies : Monitor adsorption/desorption rates via quartz crystal microbalance (QCM) measurements, correlating with surface roughness metrics (e.g., SEM imaging) .

Data Analysis and Experimental Design

Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicological studies of this compound?

- Methodological Answer :

- Non-linear regression : Fit data to Hill or Log-Logistic models using tools like GraphPad Prism. Assess goodness-of-fit via Akaike Information Criterion (AIC) .

- Bootstrap resampling : Quantify uncertainty in EC₅₀/IC₅₀ values, particularly for small sample sizes, as recommended in for robust error estimation .

Q. How can researchers design experiments to study the degradation pathways of 3-Ethyl-7-methylnona-2,6-dienoic acid in aqueous environments?

- Methodological Answer :

- Fractional factorial design : Test variables such as pH, UV exposure, and microbial activity. Use LC-MS/MS to identify degradation intermediates (e.g., epoxides or hydroxylated derivatives) .

- Isotope labeling : Introduce ¹³C at specific positions to track bond cleavage via NMR or isotope-ratio mass spectrometry .

Critical Analysis and Validation

Q. What strategies ensure reproducibility in synthesizing and testing derivatives of 3-Ethyl-7-methylnona-2,6-dienoic acid?

- Methodological Answer :

- Standard Operating Procedures (SOPs) : Document reaction conditions (e.g., inert atmosphere, stirring rates) and validation metrics (e.g., ≥95% purity by HPLC).

- Interlaboratory collaboration : Share samples and protocols across labs to confirm reproducibility, as emphasized in for critical data validation .

Q. How should conflicting results in catalytic hydrogenation studies of the compound’s double bonds be addressed?

- Methodological Answer :

- Controlled variable isolation : Systematically test catalyst types (e.g., Pd/C vs. PtO₂), hydrogen pressure, and solvent polarity. Use DOE (Design of Experiments) to identify interaction effects .

- In-situ monitoring : Employ ReactIR or GC headspace analysis to track reaction progress and intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.